

Spectral Data Analysis of 2-Amino-5-bromo-3-picoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-3-methylpyridin-2-amine**

Cat. No.: **B022881**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-5-bromo-3-picoline (also known as **5-Bromo-3-methylpyridin-2-amine**), a key building block in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural features of 2-Amino-5-bromo-3-picoline have been elucidated using various spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the proton and carbon framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.9-8.1	Doublet	H-6 (Aromatic)
~7.4-7.5	Doublet	H-4 (Aromatic)
~4.6	Singlet (broad)	-NH ₂ (Amino)
~2.1	Singlet	-CH ₃ (Methyl)

¹³C NMR (Carbon-13 NMR) Data

While experimental ¹³C NMR data for 2-Amino-5-bromo-3-picoline is not readily available in the searched literature, a predicted spectrum can be estimated based on the analysis of similar pyridine derivatives. The expected chemical shifts are outlined below.

Predicted Chemical Shift (δ) ppm	Assignment
~158	C-2 (C-NH ₂)
~148	C-6
~140	C-4
~120	C-3 (C-CH ₃)
~108	C-5 (C-Br)
~17	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic functional groups present in the molecule.[\[1\]](#)[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Strong, Broad	N-H stretching (Amino group)
3100-3000	Medium	C-H stretching (Aromatic)
2950-2850	Medium	C-H stretching (Methyl group)
~1620	Strong	N-H bending (Amino group)
~1580	Medium-Strong	C=C stretching (Aromatic ring)
~1450	Medium	C-H bending (Methyl group)
~1100	Strong	C-N stretching
~850	Strong	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The NIST Mass Spectrometry Data Center reports GC-MS data for this compound.[\[3\]](#)

m/z	Relative Intensity	Assignment
188	High	[M+2] ⁺ (Molecular ion with ⁸¹ Br)
186	High	[M] ⁺ (Molecular ion with ⁷⁹ Br)
80	Medium	[Fragment] ⁺

The presence of two peaks of nearly equal intensity at m/z 186 and 188 is characteristic of a molecule containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of 2-Amino-5-bromo-3-picoline is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation and Parameters:

- Instrument: A high-field NMR spectrometer, such as a Bruker AVANCE 400 MHz or 500 MHz instrument, is typically employed.[4]
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse sequence.
 - Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.
 - Relaxation Delay: A delay of 1-2 seconds between scans.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse sequence.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ^{13}C .
 - Relaxation Delay: A delay of 2-5 seconds.

Infrared (IR) Spectroscopy

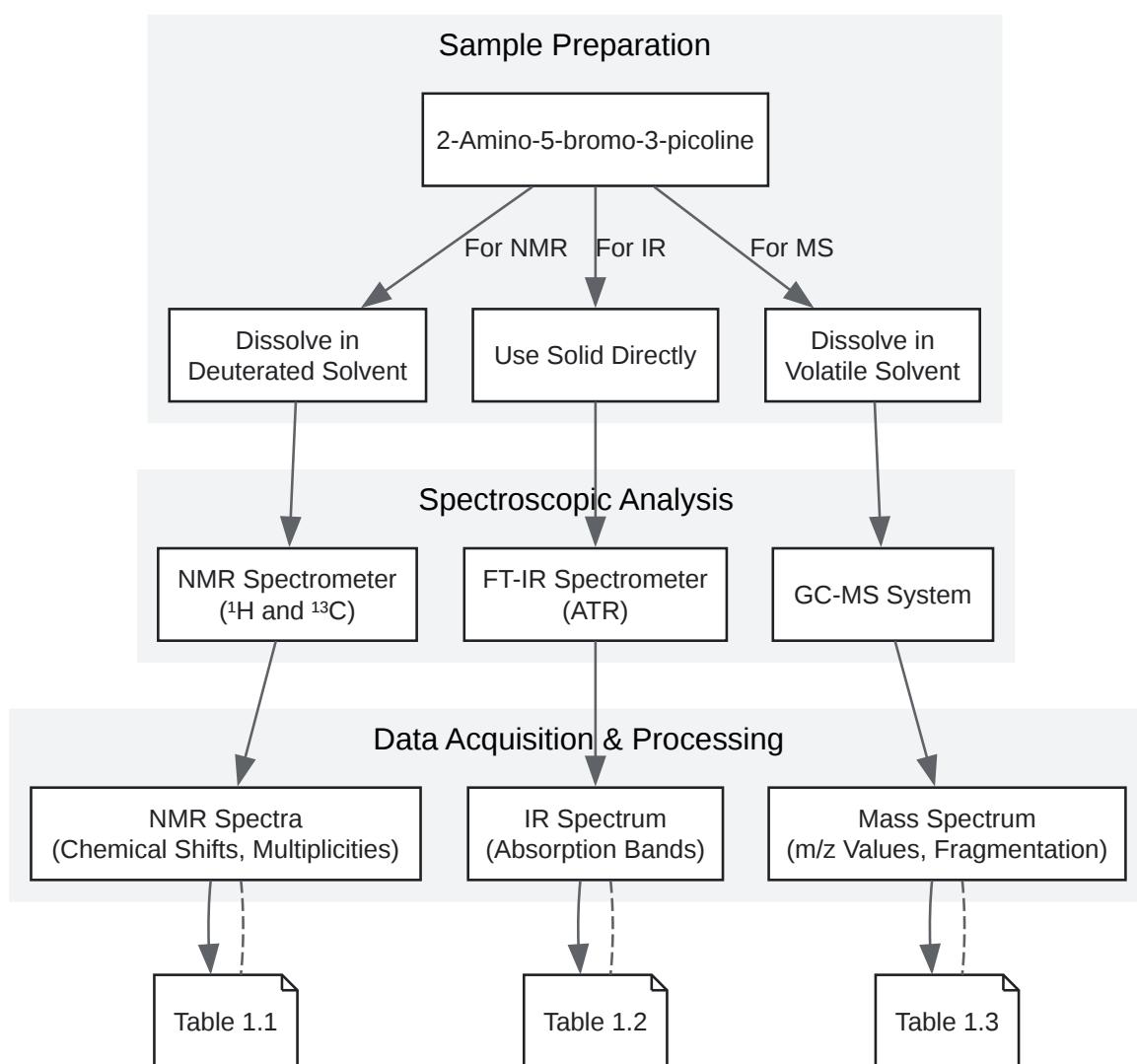
Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[2][5] Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly used.

- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)


Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

Instrumentation and Parameters:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), such as a system with a quadrupole mass analyzer, is used.
- Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
- GC Column: A non-polar capillary column (e.g., DB-5MS) is suitable for separating the analyte.
- Injector Temperature: Typically set around 250-280°C.
- Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at a lower temperature and ramping up to around 300°C.
- Mass Range: A scan range of m/z 50-500 is generally sufficient to observe the molecular ion and key fragments.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-Amino-5-bromo-3-picoline.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of 2-Amino-5-bromo-3-picoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]
- 3. encompass.eku.edu [encompass.eku.edu]
- 4. ijssst.info [ijssst.info]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectral Data Analysis of 2-Amino-5-bromo-3-picoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022881#2-amino-5-bromo-3-picoline-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com